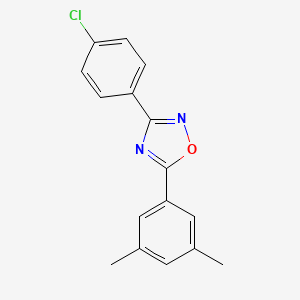
1-(2,4-difluorobenzyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-difluorobenzyl)azepane is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the azepane family, which is a group of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms. The synthesis method of this compound is an important aspect of its use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2,4-difluorobenzyl)azepane is not fully understood. However, it is believed to act as a modulator of certain neurotransmitters in the brain. This could lead to changes in the activity of neurons and ultimately affect behavior and cognition.
Biochemical and Physiological Effects
Studies have shown that this compound has an effect on the levels of certain neurotransmitters in the brain. It has been shown to increase the levels of dopamine and norepinephrine, which are important neurotransmitters involved in mood regulation and attention. It has also been shown to decrease the levels of serotonin, which is involved in the regulation of mood, appetite, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,4-difluorobenzyl)azepane in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study using analytical techniques. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to determine its potential uses.
Direcciones Futuras
There are several future directions for research on 1-(2,4-difluorobenzyl)azepane. One possible direction is to study its effects on other neurotransmitters in the brain. Another direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential uses in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it has the potential to lead to new treatments for neurological disorders and to advance our understanding of the brain.
Métodos De Síntesis
The synthesis of 1-(2,4-difluorobenzyl)azepane involves the reaction of 2,4-difluorobenzyl chloride with azepane in the presence of a base such as sodium hydride. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be confirmed by NMR spectroscopy and other analytical techniques.
Aplicaciones Científicas De Investigación
1-(2,4-difluorobenzyl)azepane has been studied for its potential use in scientific research. One of the applications of this compound is in the field of neuroscience. It has been shown to have an effect on the activity of certain neurotransmitters in the brain, which could lead to new treatments for neurological disorders.
Propiedades
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c14-12-6-5-11(13(15)9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQOJCUAIOQBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5708420.png)
![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)
![ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)
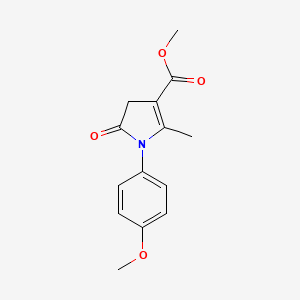
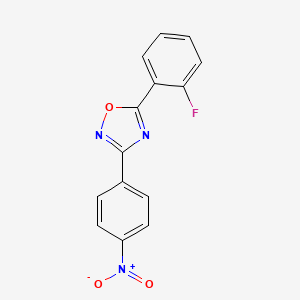
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)
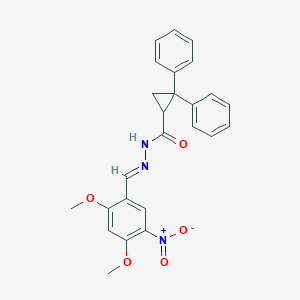

![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)
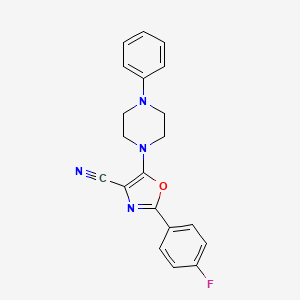
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
